6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride
CAS No.: 1175559-45-1
Cat. No.: VC2941027
Molecular Formula: C8H5Cl3N2O
Molecular Weight: 251.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1175559-45-1 |
|---|---|
| Molecular Formula | C8H5Cl3N2O |
| Molecular Weight | 251.5 g/mol |
| IUPAC Name | 6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H |
| Standard InChI Key | GQEAMEJWZJJXNO-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl |
| Canonical SMILES | C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl |
Introduction
Chemical Properties and Structure
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride (CAS No. 1175559-45-1) possesses distinct chemical and physical properties that contribute to its utility in pharmaceutical research. The compound features a 2,7-naphthyridine core with chlorine substituents at positions 6 and 8, and a carbonyl group at position 1, forming a lactam functionality.
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C8H5Cl3N2O |
| Molecular Weight | 251.50 g/mol |
| CAS Registry Number | 1175559-45-1 |
| MDL Number | MFCD26405742 |
| IUPAC Name | 6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H |
| Standard InChIKey | GQEAMEJWZJJXNO-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl |
Physical and Chemical Properties
The compound exists as a solid, typically appearing as an off-white to light yellow powder . Its physical and chemical properties include:
Structural Features
The compound's structure contributes significantly to its chemical behavior and potential biological activity. The 2,7-naphthyridine core provides a rigid scaffold, while the chlorine atoms at positions 6 and 8 serve as potential sites for nucleophilic substitution reactions. The lactam functionality (1-oxo group) can participate in various chemical transformations, including reduction, alkylation, and condensation reactions .
Applications in Research and Development
6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride has various applications in research and development, particularly in pharmaceutical and medicinal chemistry.
As a Synthetic Intermediate
One of the primary applications of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is as a synthetic intermediate in the preparation of more complex bioactive molecules:
-
The chlorine atoms at positions 6 and 8 serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functionalities .
-
The compound may be used in the synthesis of 2,7-naphthyridin-1-ylamine phenylalanine derivatives, which have been identified as potent inhibitors of α4 integrins. These inhibitors have potential applications in treating inflammatory and autoimmune diseases .
-
The lactam functionality provides opportunities for further chemical transformations, expanding the structural diversity of potential derivatives .
Structure-Activity Relationship Studies
This compound serves as a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the biological activities of the resulting derivatives, researchers can identify the structural features essential for specific biological activities.
Recent research has revealed interesting rearrangement processes in certain 2,7-naphthyridine derivatives under specific conditions. These rearrangements provide opportunities for developing new regioselective procedures for the synthesis of 1-oxo-2,7-naphthyridine compounds with potential biological activities .
| Supplier | Size | Price (USD) | Availability |
|---|---|---|---|
| AK Scientific | 100mg | $469 | 1 week |
| AK Scientific | 250mg | $767 | 1 week |
For research requiring larger quantities, it is advisable to contact suppliers directly for current pricing and availability information.
Packaging and Quality Considerations
The compound is typically available in various quantities ranging from milligrams to grams. Quality considerations include:
-
Purity: Available purities range from 95% to >98% depending on the supplier .
-
Documentation: Suppliers typically provide certificates of analysis (CoA) and safety data sheets (SDS) .
-
Packaging: The compound is usually supplied in appropriate containers designed to maintain product integrity during shipping and storage .
Recent Research and Developments
Recent scientific investigations have expanded our understanding of 2,7-naphthyridine derivatives and their potential applications.
Synthesis and Rearrangement Studies
Significant progress has been made in understanding the synthesis and rearrangement of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. Research has revealed a novel rearrangement process that can occur under specific conditions .
For example, the nucleophilic substitution of chlorine atoms in compounds like 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary cyclic amines can trigger unexpected rearrangements leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones .
This rearrangement has specific requirements:
-
At C-1 of the 2,7-naphthyridine ring, there must be a cyclic (aliphatic) amine.
-
The amine at C-3 must be a primary amine and should have a boiling point greater than 145°C .
These findings provide new opportunities for developing regioselective procedures for synthesizing 1-oxo-2,7-naphthyridine compounds with potentially enhanced biological activities.
Related Naphthyridine Compounds
Research has also focused on related naphthyridine compounds, such as 1,6-naphthyridin-2(1H)-ones, which have been studied for their synthesis methodologies and biomedical applications. These compounds feature diverse substituents at various positions, including N1, C3, C4, C5, C7, and C8, contributing to their structural diversity and potential biological activities .
Future Research Directions
Several promising research directions emerge from current studies on 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride and related compounds:
-
Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods for preparing these compounds.
-
Exploration of New Biological Activities: Investigating additional biological activities beyond the currently known anti-inflammatory, antitumor, and antioxidant properties.
-
Structure-Activity Relationship Studies: Conducting comprehensive SAR studies to identify key structural features required for specific biological activities.
-
Development of Drug Candidates: Utilizing 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride as a starting point for developing novel drug candidates for various diseases, particularly inflammatory and immune disorders.
Analytical Methods and Characterization
Proper characterization of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Various spectroscopic techniques are employed for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the compound's structure, including the positions of hydrogen and carbon atoms and their chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl (C=O) group at position 1.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structure elucidation and confirmation.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to determine the purity of the compound and to separate it from potential impurities.
-
Thin-Layer Chromatography (TLC): TLC serves as a quick and simple method for monitoring reaction progress and assessing purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume